tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide
Description
Historical Development and Discovery
The compound emerged from efforts to optimize the synthesis of Anagrelide, a drug first approved in the 1990s for thrombocythemia. Early routes for Anagrelide production relied on stannous chloride reductions, which generated toxic tin waste and low-purity intermediates. By the early 2000s, patent literature revealed advancements in catalytic hydrogenation methods, with this compound identified as a key intermediate. PubChem records indicate its formal registration in 2017, though synthetic applications predate this by over a decade.
A pivotal innovation involved replacing tin-mediated reductions with palladium-catalyzed hydrogenation, which improved yield (from ~70% to >90%) and reduced environmental impact. The hydrobromide salt form was subsequently adopted to enhance crystallinity and shelf stability during large-scale manufacturing.
Position within Quinazoline Chemistry
Quinazolines are bicyclic systems comprising a benzene ring fused to a pyrimidine ring, with substitution patterns dictating biological activity. This compound belongs to the 3,4-dihydroquinazolin-2(1H)-imine subclass, where:
- C5 and C6 positions bear chlorine atoms, enhancing electrophilicity for nucleophilic aromatic substitutions.
- C3 position features an acetoxy tert-butyl ester, facilitating hydrolysis to carboxylic acid intermediates.
- N2 position contains an amino group, critical for cyclization reactions.
Table 1: Structural Comparison with Related Quinazolines
| Compound | C5 Substitution | C6 Substitution | N2 Substitution | Key Application |
|---|---|---|---|---|
| Anagrelide | Cl | Cl | Imidazolinone | Thrombocythemia treatment |
| Prazosin | H | H | Piperazinyl | Hypertension management |
| Target Compound | Cl | Cl | Amino/tert-butyl | Synthetic intermediate |
This substitution profile enables selective reactivity, particularly in ring-closing reactions to form imidazoquinazolinones like Anagrelide.
Relationship to Anagrelide and Other Quinazoline Derivatives
The compound’s primary pharmaceutical role lies in Anagrelide synthesis. As depicted in Figure 1 , the hydrobromide salt undergoes base-mediated cyclization in aqueous media to yield Anagrelide’s core structure:
Step 1: Dissolve tert-butyl intermediate in water.
Step 2: Add triethylamine (TEA) at 25°C to deprotonate the imine.
Step 3: Intramolecular cyclization forms the imidazolinone ring.
Step 4: Isolate Anagrelide base via filtration (purity >99.8% by HPLC).
This method supersedes older alcohol-reflux techniques, which trapped solvent impurities in the product. Compared to ethyl or methyl ester analogs, the tert-butyl group confers:
- Steric protection of the ester during storage.
- Controlled hydrolysis kinetics under basic conditions.
- Reduced byproduct formation during cyclization.
Analogous derivatives, such as 7-bromo-2-(tert-butyl)-4-chloroquinazoline (PubChem CID: 88759223-6), demonstrate broader utility in kinase inhibitor synthesis but lack the amino group necessary for Anagrelide production.
Significance in Pharmaceutical Research
Beyond Anagrelide, the compound’s modular structure supports diverse therapeutic applications:
- Anticancer Agents : Dichloroquinazoline scaffolds inhibit tyrosine kinases like EGFR, with ongoing studies exploring halogenated variants.
- Antiviral Therapeutics : The aminoquinazoline moiety shows affinity for HIV-1 reverse transcriptase in preclinical models.
- Green Chemistry : Recent advances employ one-pot multicomponent reactions (MCRs) to synthesize similar quinazolines, reducing solvent waste by 40–60% compared to stepwise methods.
Table 2: Synthetic Methodologies for Halogenated Quinazolines
| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Stannous chloride | 80–100 | SnCl₂/HCl | 68–72 | 85–90 |
| Catalytic hydrogenation | 25–40 | Pd/C | 89–93 | 97–99 |
| Microwave-assisted | 120–150 | K₂CO₃ | 82–88 | 94–96 |
Data adapted from patents and PubChem.
The hydrobromide counterion further enhances process efficiency by:
- Stabilizing the imine nitrogen against oxidation.
- Improving solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Enabling direct salt metathesis for downstream derivatives.
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2.BrH/c1-14(2,3)21-11(20)7-19-6-8-10(18-13(19)17)5-4-9(15)12(8)16;/h4-5H,6-7H2,1-3H3,(H2,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBGKNORSZBKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrCl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and ethyl chloroacetate, under basic conditions.
Introduction of Chlorine Atoms: The chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions using amines.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The amino and chlorine groups can participate in nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide for nucleophilic substitution or electrophilic reagents like alkyl halides.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while substitution reactions could introduce various functional groups in place of the amino or chlorine groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound's structure suggests potential activity against various cancer cell lines due to the presence of the quinazoline moiety, which is known for its anticancer properties. Studies have indicated that derivatives of quinazoline can inhibit tumor growth and metastasis by targeting specific signaling pathways involved in cancer progression.
-
Antimicrobial Activity :
- Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties. The dichloroquinazoline framework may enhance the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens.
-
Neurological Disorders :
- Research indicates that quinazoline derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Alzheimer's disease or Parkinson's disease. The specific effects of tert-butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide on neuroprotective pathways warrant further investigation.
Biological Research Applications
-
Enzyme Inhibition Studies :
- The compound can be utilized in enzyme inhibition studies to understand its effects on specific biological targets. For instance, it may serve as a competitive inhibitor for enzymes involved in metabolic pathways relevant to cancer or infectious diseases.
-
Cell Signaling Pathways :
- Investigating how this compound interacts with various cell signaling pathways could provide insights into its mechanism of action and potential therapeutic benefits. Research into its effects on kinase signaling cascades could reveal novel targets for drug development.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of quinazoline derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, highlighting the compound's potential as a lead candidate for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial properties of similar quinazoline compounds against Gram-positive and Gram-negative bacteria. The findings indicated a broad-spectrum activity, suggesting that this compound could be effective against resistant bacterial strains .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and chlorine groups on the quinazoline ring could influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural, physical, and functional properties of "tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide" with its analogs:
Key Comparisons:
Structural Differences :
- The tert-butyl ester introduces significant steric hindrance compared to the smaller ethyl and benzyl esters, which may reduce aqueous solubility but enhance lipid membrane permeability .
- The free acetic acid form (Anagrelide Impurity B) lacks an ester group, making it more polar and prone to salt formation (e.g., hydrochloride or hydrobromide) for stabilization .
Physicochemical Properties :
- Molecular Weight : The tert-butyl variant has the highest molar mass (~437.6 g/mol), followed by the benzyl ester (~461.1 g/mol), due to the bulky substituents.
- pKa : Only the free acid form (Impurity B) has reported pKa data (7.58 ± 0.70), indicating moderate acidity suitable for salt formation .
Stability and Storage :
- Ethyl and free acid analogs require refrigeration to prevent degradation, suggesting similar storage needs for the tert-butyl variant .
- Hydrobromide salts generally exhibit better crystallinity and stability than hydrochloride counterparts, as seen in Impurity B .
Applications :
- The ethyl ester is marketed as a research chemical and Anagrelide impurity, while the benzyl ester serves as a structural analog for synthetic studies .
- The tert-butyl variant is likely used in pharmaceutical intermediate synthesis, leveraging its steric bulk to modulate reactivity .
Research Findings and Implications
- Synthetic Utility : The tert-butyl group’s steric bulk may slow ester hydrolysis compared to ethyl or benzyl esters, making it advantageous in stepwise syntheses .
- Degradation Pathways : The free acetic acid (Impurity B) is a common degradation product of ester-containing analogs, emphasizing the need for controlled storage conditions .
- Structural Analysis : X-ray crystallography using programs like SHELX is critical for resolving the stereochemistry of these compounds, particularly for salt forms .
Biological Activity
tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide is a compound with notable biological activity, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C14H18BrCl2N3O2
- Molecular Weight : 411.12 g/mol
- CAS Number : 2177267-13-7
- Purity : 98% .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The quinazoline core is known for its ability to inhibit specific enzymes and receptors, which can lead to various pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to tert-butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate exhibit significant anticancer activity. For instance, derivatives of quinazoline have been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival .
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with a similar structure can effectively inhibit AChE, thereby increasing acetylcholine levels in the brain and improving cognitive function .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against AChE. For example:
- IC50 Values : Compounds derived from quinazoline structures have shown IC50 values ranging from 1 µM to 10 µM in inhibiting AChE activity .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. The presence of halogen atoms (chlorine) in the quinazoline ring is known to increase binding affinity to target enzymes .
Data Table: Biological Activity Overview
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Target Data | Reference |
|---|---|---|
| H NMR | Quinazoline NH (~6.5 ppm), tert-butyl (1.4 ppm) | General Practice |
| HRMS | m/z 411.12 (M+H) | |
| X-ray | Space group, unit cell parameters |
(Advanced) How can researchers resolve discrepancies in reported molecular weights for this compound?
Answer:
Discrepancies arise from confusion between the free base and salt forms:
- Hydrobromide salt: Molecular formula CHBrClNO (MW 411.12) .
- Hydrochloride analog: Formula CHClNO·HCl (MW 310.56) .
Methodology:
Calculate theoretical mass for the intended salt form.
Use elemental analysis or ion chromatography to verify counterion presence (Br vs. Cl).
Cross-reference synthetic protocols to confirm salt formation steps.
(Basic) What synthetic strategies are employed to prepare this compound?
Answer:
The compound is synthesized via:
Quinazoline Core Formation: Condensation of 5,6-dichloroanthranilic acid with cyanamide to form the 2-aminoquinazolin-3(4H)-one intermediate.
Acetate Esterification: Alkylation with tert-butyl bromoacetate under basic conditions (e.g., KCO/DMF).
Salt Formation: Treatment with HBr in a polar solvent (e.g., ethanol) to yield the hydrobromide .
Note: Purification via recrystallization (ethanol/water) or preparative HPLC (≥98% purity) is critical .
(Advanced) How can researchers address batch-to-batch variability in NMR spectra?
Answer:
Variability may stem from:
- Solvent or Deuterated Agent Effects: Use consistent deuterated solvents (e.g., DMSO-d) and calibrate referencing.
- Tautomeric Forms: The quinazoline ring may exhibit keto-enol tautomerism. Use 2D NMR (HSQC, COSY) to confirm proton assignments.
- Impurity Peaks: Compare with USP reference standards (e.g., Anagrelide Related Compound B) and employ spiking experiments .
(Basic) What is the compound’s role in pharmaceutical research?
Answer:
It serves as:
- Pharmaceutical Impurity: A degradation product or synthetic intermediate of Anagrelide (a platelet-lowering drug) .
- Reference Standard: Used in HPLC method validation for quality control, ensuring ≤0.1% impurity thresholds .
(Advanced) What challenges arise in achieving high crystallinity, and how are they mitigated?
Answer:
Challenges:
- Hygroscopicity due to the hydrobromide salt.
- Polymorphism risks (observed in analogous compounds like clopidogrel hydrobromide) .
Solutions:
Use anti-solvent crystallization (e.g., adding ether to ethanolic solutions).
Characterize polymorphs via XRPD and DSC.
Store crystals under anhydrous conditions (argon/vacuum sealing) .
(Basic) What storage conditions ensure compound stability?
Answer:
- Temperature: -20°C in amber vials to prevent light degradation.
- Atmosphere: Argon or nitrogen to minimize hygroscopicity and oxidation.
- Solubility Considerations: Store as a solid; avoid prolonged solution-state storage in polar solvents (e.g., DMSO) .
(Advanced) How can researchers validate the absence of isomeric impurities?
Answer:
Chiral HPLC: Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase.
LC-MS/MS: Monitor for mass fragments specific to isomers (e.g., tert-butyl vs. ethyl ester variants) .
Synthetic Controls: Introduce protecting groups during esterification to suppress side reactions.
(Basic) Which spectroscopic databases are recommended for comparative analysis?
Answer:
- Cambridge Structural Database (CSD): For crystallographic data comparison.
- NIST Chemistry WebBook: For reference IR and MS spectra.
- USP-NF Monographs: For HPLC retention times and impurity profiles .
(Advanced) How does the hydrobromide counterion influence bioavailability studies compared to hydrochloride?
Answer:
- Solubility: Hydrobromide salts generally exhibit higher aqueous solubility than hydrochlorides.
- Pharmacokinetics: Counterions affect dissolution rates; use biorelevant media (e.g., FaSSIF) for in vitro testing.
- Analytical Differentiation: Ion-pair chromatography (e.g., with tetrabutylammonium phosphate) to separate Br and Cl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
